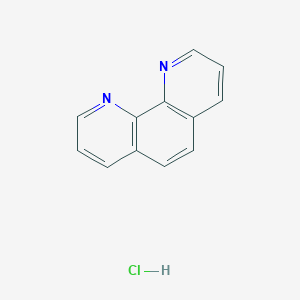

1,10-Phenanthroline hydrochloride

概要

説明

1,10-Phenanthroline hydrochloride is a useful research compound. Its molecular formula is C12H9ClN2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4265. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

1,10-Phenanthroline hydrochloride primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance and motility, respectively .

Mode of Action

The compound interacts with its targets by forming strong complexes, particularly with metal ions . This interaction can inhibit the function of the target proteins, affecting the biological processes they are involved in .

Biochemical Pathways

It is known to inhibit metallopeptidases, a class of enzymes that play a role in various biological processes . By inhibiting these enzymes, the compound can disrupt the normal functioning of these pathways.

Pharmacokinetics

Its solubility in water and other solvents suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its targets. By inhibiting Metallo-beta-lactamase L1, it can potentially reduce bacterial resistance . Similarly, by interacting with Methyl-accepting chemotaxis protein II, it may affect bacterial motility .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its action can be affected by the presence of metal ions, as it forms strong complexes with them . Additionally, its stability and efficacy can be influenced by factors such as pH and temperature .

生化学分析

Biochemical Properties

1,10-Phenanthroline hydrochloride is known to interact with various enzymes and proteins. It is used as a ligand in coordination chemistry, forming strong complexes with most metal ions . For instance, it forms complexes with metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium .

Cellular Effects

It has been reported that the compound can interact with DNA in an intercalative fashion, inducing DNA cleavage in some cases . Additionally, it has been shown to have cytotoxic effects against the A549 human lung cancer cell line .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is known to interact with various biomolecules, potentially influencing gene expression and enzyme activity . For instance, it has been shown to interact with metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium .

Temporal Effects in Laboratory Settings

It is known that the compound forms strong complexes with most metal ions , which could potentially influence its stability and degradation over time.

Metabolic Pathways

Given its ability to form complexes with various metal ions , it may interact with enzymes or cofactors involved in various metabolic pathways.

Transport and Distribution

Given its solubility in organic solvents , it may be able to cross cell membranes and distribute within various cellular compartments.

Subcellular Localization

Given its ability to form complexes with various metal ions , it may localize to areas of the cell where these ions are present.

生物活性

1,10-Phenanthroline hydrochloride is a bidentate ligand known for its ability to chelate metal ions and intercalate with DNA. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antifungal properties, along with relevant case studies and research findings.

This compound has the molecular formula and a molecular weight of approximately 198.66 g/mol. It typically appears as a white crystalline powder and is soluble in water. The compound exhibits strong coordination chemistry due to its nitrogen atoms, which can form complexes with various transition metals.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pyogenes | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

The compound's mechanism of action involves intercalation into DNA, disrupting bacterial replication and function. A study highlighted that modified derivatives of 1,10-phenanthroline exhibited enhanced antibacterial activity correlated with increased alkyl chain length in their structure .

Anticancer Activity

This compound has shown promising anticancer properties in various in vitro and in vivo studies. It has been tested against different cancer cell lines, demonstrating significant cytotoxic effects.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| Hep-G2 (liver cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

In one study, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells . The mechanism is believed to involve the generation of reactive oxygen species (ROS) and induction of apoptosis through mitochondrial pathways.

Antifungal Activity

In addition to its antibacterial and anticancer activities, this compound has also been investigated for antifungal properties. It has shown effectiveness against various fungal strains.

Table 3: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

The antifungal activity is attributed to the compound's ability to disrupt fungal cell membranes and inhibit ergosterol synthesis .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Cusumano et al. evaluated the antimicrobial efficacy of various derivatives of 1,10-phenanthroline against multidrug-resistant pathogens. The results showed that certain derivatives had MIC values comparable to or lower than conventional antibiotics .

Case Study 2: Cancer Treatment

Research involving Swiss mice implanted with Hep-G2 cells demonstrated that treatment with this compound resulted in reduced tumor growth compared to untreated controls. The compound was well-tolerated with minimal side effects .

科学的研究の応用

Applications Overview

| Application Area | Description |

|---|---|

| Metal Ion Detection | Used for the detection of metal ions through colorimetric or spectrophotometric methods. |

| Drug Research and Development | Serves as a ligand in drug design, exhibiting anti-cancer and antibacterial properties. |

| Materials Science | Involved in the synthesis of metal-organic frameworks (MOFs) and photosensitive materials. |

| Photochemistry | Functions as a photosensitizer in photochemical reactions and photocatalysis studies. |

Metal Ion Detection

1,10-Phenanthroline hydrochloride is widely utilized for detecting metal ions due to its ability to form colored complexes. Notably, it forms a complex with ferrous ions (Fe²⁺) that exhibits a maximum absorption peak at 510 nm, allowing for sensitive detection of iron concentrations. Other metal ions such as copper, nickel, and cobalt can also be detected using similar methods .

Drug Research and Development

In pharmacology, 1,10-phenanthroline acts as a crucial component in developing new therapeutic agents. It has been shown to possess cytotoxic effects against various cancer cell lines such as A-498 and Hep-G2. Studies indicate that its transition metal complexes exhibit enhanced cytotoxicity compared to the free ligand . The compound has demonstrated potential antibacterial activity against a wide spectrum of bacteria .

Case Study: Anticancer Activity

A study by Deegan et al. (2007) evaluated the anticancer potential of 1,10-phenanthroline and its metal complexes against human carcinoma cell lines. The results indicated a concentration-dependent cytotoxic effect, highlighting the compound's promise in cancer therapy .

Materials Science

In materials science, 1,10-phenanthroline is instrumental in creating metal-organic frameworks (MOFs), which are used for gas adsorption and separation processes due to their unique structural properties . Its coordination capabilities enable the synthesis of materials with tailored functionalities.

Photochemistry

As a photosensitizer, 1,10-phenanthroline plays a significant role in photochemical reactions. Its optical properties make it suitable for applications in photocatalysis and photoluminescence studies . This capability is essential for advancing solar energy conversion technologies.

化学反応の分析

Coordination Chemistry and Metal Complex Formation

1,10-Phenanthroline hydrochloride dissociates in solution to release the neutral phenanthroline ligand (phen), which forms stable complexes with transition metals. Notable examples include:

These complexes exploit phenanthroline’s planar structure and strong σ-donor/π-acceptor properties, enhancing metal-centered redox activity .

Oxidation to Dione Derivatives

Treatment with HNO₃/H₂SO₄ yields 1,10-phenanthroline-5,6-dione, a precursor for redox-active ligands:

This reaction proceeds via electrophilic aromatic substitution at the 5,6-positions .

N-Oxidation with Oxone

Under acidic conditions (pH 2–3), selective mono-N-oxidation occurs without di-N-oxide formation :

Key Conditions :

Hydrolysis and Nucleophilic Substitution

Ester- and nitrile-substituted phenanthroline derivatives undergo hydrolysis under acidic or alkaline conditions:

Reactions with Organometallic Reagents

This compound reacts with alkyllithium and Grignard reagents to form colored adducts:

-

Alkyllithium Titration :

-

Grignard Complexation :

Forms stable Mg-phenanthroline intermediates used in stoichiometric determinations .

Acid-Base Behavior in Micellar Media

Protonation equilibria shift in surfactant solutions, impacting reactivity:

| Surfactant | log β₁ (LH⁺) | log β₂ (LH₂²⁺) | Source |

|---|---|---|---|

| Aqueous | 4.93 | 6.22 | |

| PEG-400 | 4.89 | 5.91 | |

| TBAB | 4.84 | 5.73 |

Lower constants in TBAB arise from electrostatic repulsion at cationic micelle surfaces, destabilizing protonated species .

特性

IUPAC Name |

1,10-phenanthroline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.ClH/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXDKQBBJCTNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3829-86-5, 66-71-7 (Parent) | |

| Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3829-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003829865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3063205 | |

| Record name | 1,10-Phenanthroline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22802-96-6, 3829-86-5 | |

| Record name | 1,10-Phenanthroline, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22802-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003829865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-phenanthroline monohydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,10-phenanthroline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of 1,10-Phenanthroline hydrochloride in analytical chemistry?

A: this compound is a versatile reagent in analytical chemistry, particularly for the spectrophotometric determination of metal ions. For instance, it forms a blue-colored complex with iron (Fe) [] and an orange complex with copper (Cu) []. This property enables its use in developing sensitive and selective methods for the simultaneous determination of these metals in various matrices, including water samples. []. The method utilizes solid-phase derivative spectrophotometry, where the metal complexes are retained on a cation-exchange resin, allowing for preconcentration and improved sensitivity. [].

Q2: How does this compound contribute to the preparation of titanium oxide gels with enhanced optical properties?

A: this compound plays a crucial role in modifying the sol-gel process of titanium oxide. When introduced to the precursor solution alongside n-butylamine, it enhances the transparency of the resulting titanium oxide gels []. This effect is attributed to the compound's influence on the hydrolysis and polycondensation reactions during gel formation []. Specifically, this compound promotes polycondensation while reducing hydrolysis, leading to gels with higher transmittance, a desirable property for various optical applications [].

Q3: Can you elaborate on the structural characteristics of this compound?

A3: While the provided research excerpts don't delve into the detailed spectroscopic data of this compound, its molecular formula is C12H8N2 • HCl, and its molecular weight is 208.65 g/mol. As a substituted phenanthroline derivative, it features a planar aromatic structure with two nitrogen atoms that can act as chelating agents, forming stable complexes with various metal ions.

Q4: Are there any documented historical applications of this compound or its analogs in analytical chemistry?

A: Yes, research dating back to the mid-20th century highlights the use of 2,9-dimethyl-1,10-phenanthroline (Neocuproine), a close analog of this compound, in ultra-micro sugar determination methods []. Neocuproine demonstrated high specificity for cuprous ions (Cu+), enabling the development of sensitive colorimetric assays for sugars based on copper reduction []. This historical context underscores the longstanding utility of phenanthroline derivatives in analytical chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。